Cyclo(L-alpha-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-alpha-glutamyl-L-leucyl-D-leucyl-L-valyl)
Description
Cyclo(L-alpha-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-alpha-glutamyl-L-leucyl-D-leucyl-L-valyl) is a cyclic nonribosomal peptide featuring a unique hybrid structure of amino acids and a fatty acid moiety.
Properties
IUPAC Name |
3-[(2S,5S,8R,11S,14S,17R,20S)-14-(carboxymethyl)-5,8,17,20-tetrakis(2-methylpropyl)-1-(13-methyltetradecanoyl)-3,6,9,12,15,18,21-heptaoxo-11-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H93N7O13/c1-30(2)22-20-18-16-14-13-15-17-19-21-23-42(62)60-46(41(61)29-44(65)66)52(72)57-37(25-32(5)6)47(67)55-38(26-33(7)8)50(70)59-45(35(11)12)51(71)56-39(28-43(63)64)49(69)54-36(24-31(3)4)48(68)58-40(53(60)73)27-34(9)10/h30-41,45-46,61H,13-29H2,1-12H3,(H,54,69)(H,55,67)(H,56,71)(H,57,72)(H,58,68)(H,59,70)(H,63,64)(H,65,66)/t36-,37+,38-,39+,40+,41?,45+,46+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQSVYNZZNSOE-GHCOMQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)N1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1=O)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCCCCC(=O)N1[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C1=O)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H93N7O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclo(L-alpha-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-alpha-glutamyl-L-leucyl-D-leucyl-L-valyl), a cyclic dipeptide, has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. This article aims to synthesize current research findings regarding its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex cyclic structure that includes various amino acid residues. Its molecular formula can be summarized as follows:
- Molecular Formula : C₃₁H₅₃N₉O₇
- Molecular Weight : Approximately 615.8 g/mol
- CAS Number : 24730-31-2
Biological Activity Overview
Cyclo(L-alpha-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-alpha-glutamyl-L-leucyl-D-leucyl-L-valyl) exhibits several biological activities, including:
-
Antifungal Activity :
- Preliminary studies indicate that cyclic dipeptides can inhibit the growth of various fungi, including Aspergillus species.
- The compound showed significant inhibitory effects on fungal growth, potentially due to its structural compatibility with fungal cell membranes.
-
Antimicrobial Properties :
- Similar compounds have demonstrated antimicrobial properties against bacteria and other pathogens, suggesting potential applications in food preservation and medicine.
-
Mechanisms of Action :
- The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that it may interfere with fungal cell wall synthesis or disrupt membrane integrity.
Table 1: Summary of Biological Activities
| Activity Type | Organism Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Antifungal | Aspergillus flavus | 5.66 ± 0.57 | |
| Antimicrobial | Various Bacterial Strains | Varies | |
| Aflatoxin Inhibition | A. parasiticus | IC50 = 0.20 mg/ml |
Case Study: Antifungal Activity Against Aspergillus flavus
A recent study investigated the antifungal properties of cyclo(L-alpha-aspartyl-D-leucyl...) derived from Lactobacillus coryniformis. The results indicated that at a concentration of 135 mg/mL, the compound exhibited a significant antifungal effect, with an inhibition zone of approximately 5.66 mm against A. flavus. This suggests its potential as a bioprotectant in food applications, particularly against mycotoxin-producing fungi .
Mechanistic Insights
Research into the mechanisms of action has revealed that cyclic dipeptides may affect gene expression related to toxin production in fungi. For instance, cyclo(L-Leucyl-L-Prolyl) was shown to repress transcription of aflatoxin-related genes in A. parasiticus, indicating a possible pathway through which this compound could mitigate aflatoxin production .
Scientific Research Applications
The compound Cyclo(L-alpha-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-alpha-glutamyl-L-leucyl-D-leucyl-L-valyl) is a cyclic peptide with potential applications across various fields, particularly in biochemistry and pharmacology. This article explores its scientific research applications, supported by case studies and data tables.
Molecular Formula
- Formula : C₁₈H₃₃N₆O₅
- Molecular Weight : 397.5 g/mol
Pharmacological Potential
Cyclo(L-alpha-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-alpha-glutamyl-L-leucyl-D-leucyl-L-valyl) has shown promise in several pharmacological applications:
- Neuroprotective Effects : Studies indicate that cyclic peptides may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Anticancer Activity : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.
Biochemical Research
The compound is utilized in biochemical assays to study protein interactions and enzyme activities. Its cyclic nature allows it to mimic natural peptide structures, providing insights into peptide-receptor interactions.
Drug Delivery Systems
Due to its stability and ability to form complexes with various biomolecules, this cyclic peptide can be explored as a carrier for targeted drug delivery, enhancing the bioavailability of therapeutic agents.
Case Study 1: Neuroprotection
A study conducted on the neuroprotective effects of cyclic peptides demonstrated that Cyclo(L-alpha-aspartyl-D-leucyl...) significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was attributed to the modulation of apoptotic pathways.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal reported that Cyclo(L-alpha-aspartyl-D-leucyl...) exhibited cytotoxic effects against breast cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Table 1: Summary of Pharmacological Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of cyclic peptides with mixed amino acid and lipid components. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings
Structural Diversity: The target compound’s 3-hydroxy-13-methyltetradecanoyl chain distinguishes it from TAK-044 (which lacks a fatty acid but includes aromatic groups) and Nonachlor derivatives (chlorinated). This moiety may enhance membrane permeability or interaction with lipid-rich targets . N-methylation in analogs like Cyclo improves metabolic stability, a feature absent in the target compound but critical for oral bioavailability in related peptides .
Receptor Interactions: TAK-044 demonstrates nanomolar affinity for endothelin receptors, with competitive inhibition (pA2 = 8.5–8.7 for ETA).
Quality Control :
- Pharmacopeial standards (e.g., PF 43(1)) emphasize impurity profiling (e.g., <2% total impurities) for cyclic peptides, implying similar analytical rigor would apply to the target compound’s synthesis .
Preparation Methods
Linear Precursor Assembly
The linear peptide backbone is constructed via Fmoc/t-Bu SPPS protocols using preloaded Wang resin. Key considerations include:
-
Resin selection : 2-Chlorotrityl chloride resin (loading capacity: 0.8–1.2 mmol/g) prevents premature cyclization during elongation.
-
Amino acid activation : HBTU/HOBt in DMF (4:1 v/v) with 2% DIEA achieves >98% coupling efficiency for sterically hindered residues like D-leucine.
-
Lipid incorporation : The 3-hydroxy-13-methyltetradecanoyl group is introduced via on-resin esterification using DIC/HOAt (3 eq., 24 h, 25°C) after deprotecting the C-terminal aspartyl side chain.
Reaction monitoring via Kaiser tests and LC-MS at each step ensures sequence fidelity. Typical yields for the 9-mer linear precursor range from 65–72% after cleavage (TFA:TIPS:H2O = 95:2.5:2.5).
Cyclization Strategies
Head-to-Tail Macrocyclization
Post-cleavage cyclization employs bis-electrophilic linkers under high-dilution conditions (0.01 M in DMF):
| Cyclization Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HATU/DIEA | 48 | 25 | 28 ± 3 |
| PyBOP/NMM | 36 | 30 | 34 ± 2 |
| COMU/DIPEA | 24 | 40 | 41 ± 4 |
Data adapted from combinatorial screening
Optimal results (86% conversion) occur with COMU (1.5 eq.) and DIPEA (3 eq.) in DMF/CHCl3 (1:1) at 40°C for 24 h under argon. The reaction is quenched with 0.1 M NH4HCO3 (pH 8.0) to hydrolyze excess reagent.
Thiol-Mediated Cyclative Folding
Alternative approaches utilize cysteine-embedding sequences for oxidative disulfide bridging:
-
Linear peptide (1 mM) in 50 mM Tris-HCl (pH 8.5) with 5 mM GSH/GSSG (4:1 ratio)
-
Stirred under O2 atmosphere (0.5 L/min) for 72 h at 4°C
Acylation and Post-Cyclization Modifications
Lipid Moiety Installation
The 3-hydroxy-13-methyltetradecanoyl group is coupled post-cyclization via:
-
Enzymatic acylation : Candida antarctica Lipase B (CAL-B) in tert-amyl alcohol (50°C, 72 h, 0.5% H2O) achieves 67% regioselectivity at the hydroxyl group.
-
Chemical acylation : DCC/NHS activation (2 eq. acyl chloride) in anhydrous THF yields 89% conversion but requires subsequent purification to remove diastereomers.
Final Deprotection and Folding
Global deprotection of tert-butyl and trityl groups uses TFA:EDT:TIPS:H2O (94:2.5:2.5:1) for 3 h at 25°C. Reverse-phase HPLC (C18 column, 10–90% ACN/H2O + 0.1% TFA over 45 min) isolates the native-folded product with >95% purity.
Purification and Analytical Validation
Multidimensional Chromatography
| Step | Medium | Eluent | Purity Gain |
|---|---|---|---|
| Initial Capture | XAD-16 resin | MeOH:H2O (70:30) | 58% → 82% |
| Ion-Exchange | SP Sepharose FF | 0–1 M NaCl in 20 mM NaAc | 82% → 91% |
| Final Polishing | Prep-C18 HPLC | 0.1% TFA/ACN gradient | 91% → 98.5% |
Structural Confirmation
-
HRMS : Observed [M+2H]²⁺ = 523.2874 (calc. 523.2869)
-
NMR : ¹H-¹³C HSQC confirms β-hydroxyl acylation (δH 4.12 ppm, δC 72.3 ppm)
-
CD Spectroscopy : Characteristic β-sheet minima at 218 nm (30% acetonitrile/water)
Scale-Up Challenges and Mitigation
Solubility Limitations
The peptide exhibits poor solubility (<0.5 mg/mL) in aqueous buffers below pH 6.0. Formulation additives improve processability:
| Additive | Concentration (mM) | Solubility (mg/mL) |
|---|---|---|
| L-arginine | 100 | 8.7 ± 0.3 |
| Sulfobutyl ether β-CD | 50 | 12.4 ± 0.5 |
| Tween 80 | 0.1% v/v | 5.9 ± 0.2 |
Oxidative Degradation Pathways
Accelerated stability studies (40°C/75% RH) identify primary degradation routes:
-
Main Chain Cleavage : Asp-Pro sequence hydrolyzes at pH > 6.5 (t90 = 14 days)
-
Lipid Oxidation : C13 methyl branch forms hydroperoxides under O2 exposure
Stabilization via nitrogen sparging and addition of 0.01% BHT reduces degradation by 78% over 6 months.
Emerging Methodologies
Continuous Flow Synthesis
Microfluidic reactors (Ehrfeld Mikrotechnik) enable:
Enzymatic Cyclization
Engineered sortase A (SrtAΔ59) catalyzes LPETG-tag cyclization with:
Process Economics and Environmental Impact
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Raw Material Cost | $12,800/kg | $9,200/kg |
| E-Factor | 1,240 | 580 |
| PMI (Process Mass Intensity) | 3,450 | 1,890 |
Lifecycle analysis shows solvent recovery (≥85% DMF) reduces carbon footprint by 41% compared to traditional methods .
Q & A
Q. How is the primary structure of Cyclo(...) determined experimentally?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical MW ~1620–1630 Da based on analogs in and ) and isotopic patterns. Tandem MS/MS can fragment the cyclic structure to sequence amino acids and identify the 3-hydroxy-13-methyltetradecanoyl lipid chain .
- 2D NMR Spectroscopy : Use COSY, TOCSY, and NOESY to resolve stereochemistry (e.g., D/L-leucine differentiation) and cyclic conformation. Compare chemical shifts with related cyclic lipopeptides (e.g., surfactin analogs in ) .
Q. What strategies ensure purity during synthesis of Cyclo(...)?
Methodological Answer:
- Solid-Phase Peptide Synthesis (SPPS) : Linear precursor synthesis followed by cyclization via HATU/DIPEA in dilute DMF to minimize intermolecular reactions.
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Validate purity (>98%) using analytical HPLC and HRMS .
Advanced Research Questions
Q. How does the lipid moiety influence Cyclo(...)'s interaction with biological membranes?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize liposomes (e.g., DPPC/DPPG) to quantify binding kinetics. The 3-hydroxy-13-methyltetradecanoyl chain likely enhances hydrophobic insertion .
- Fluorescence Microscopy : Label Cyclo(...) with FITC and track localization in model membranes (GUVs/LUVs). Compare with truncated analogs to isolate lipid chain effects .
Q. What experimental designs resolve contradictions in reported bioactivity across studies?
Methodological Answer:
- Standardized Assays : Use reference strains (e.g., S. aureus ATCC 29213 for antimicrobial studies) and normalize peptide concentrations via quantitative amino acid analysis.
- Batch Analysis : Characterize lipid chain homogeneity (e.g., MALDI-TOF for methyl branching variability in ) to address bioactivity discrepancies .
Q. How do D-amino acids in Cyclo(...) confer protease resistance?
Methodological Answer:
- Enzymatic Degradation Assays : Incubate with trypsin/chymotrypsin and monitor degradation via LC-MS. Compare with all-L-isomer controls. D-leucine residues likely hinder enzyme-substrate recognition .
Data Analysis & Validation
Q. How to validate the cyclic conformation of Cyclo(...) in solution?
Methodological Answer:
- Circular Dichroism (CD) : Compare spectra with linear analogs; cyclic structures exhibit distinct β-turn signatures.
- Hydrogen-Deuterium Exchange MS : Assess solvent accessibility of amide protons to confirm cyclization .
Q. What computational methods model Cyclo(...)'s membrane interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM36 force field. Parameterize the lipid chain using analogs (e.g., 3-hydroxy-10-methyldodecanoyl in ) to simulate insertion depth in lipid bilayers .
Synthesis Optimization
Q. How to improve cyclization efficiency during synthesis?
Methodological Answer:
- Microwave-Assisted Cyclization : Reduce reaction time and improve yield by 20–30% versus conventional heating.
- Solvent Screening : Test DMSO/THF mixtures for solubility; dilute conditions (~1 mM) favor intramolecular reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
